Dicirénone

Vue d'ensemble

Description

- Initialement développé comme diurétique et agent antihypertenseur , il n'a jamais été commercialisé pour une utilisation clinique.

- Le composé a été synthétisé et analysé en 1974 .

Dicirénone : (INN, USAN) est également connu sous son nom de code de développement . Il appartient à la classe des .

Applications De Recherche Scientifique

- Despite its limited clinical use, Dicirenone has potential applications in various fields:

Chemistry: Its unique structure may inspire novel synthetic strategies.

Biology: Investigating its effects on cellular processes.

Medicine: Although not widely explored, it could have implications for cardiovascular health.

Industry: Further research might reveal industrial applications.

Mécanisme D'action

Target of Action

Dicirenone primarily targets the Mineralocorticoid Receptor (MR) . The MR is a receptor that binds mineralocorticoids, such as aldosterone, and plays a crucial role in regulating salt and water balance in the body .

Mode of Action

Dicirenone acts as an aldosterone antagonist . It inhibits the effects of aldosterone on urinary K+:Na+ ratios and the binding of aldosterone to renal cytoplasmic and nuclear receptors . This means that Dicirenone prevents aldosterone from binding to its receptor, thereby blocking its action .

Biochemical Pathways

The primary biochemical pathway affected by Dicirenone is the aldosterone-regulated sodium reabsorption pathway . By blocking the action of aldosterone, Dicirenone disrupts this pathway, leading to changes in the balance of sodium and potassium in the body .

Pharmacokinetics

It is known that dicirenone is administered orally

Result of Action

The primary result of Dicirenone’s action is the inhibition of aldosterone’s effects . This leads to changes in the urinary K+:Na+ ratios and blocks the action of aldosterone on Na-K ATPase . This can have various effects on the body, including acting as a diuretic and antihypertensive agent .

Analyse Biochimique

Biochemical Properties

Dicirenone inhibits the effects of Aldosterone on urinary potassium to sodium ratios . It also inhibits the binding of tritium-labeled Aldosterone to renal cytoplasmic and nuclear receptors .

Cellular Effects

Dicirenone’s primary cellular effect is the inhibition of Aldosterone’s regulatory role on urinary potassium to sodium ratios . This implies that Dicirenone may influence cell function by altering ion balance and potentially impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, Dicirenone exerts its effects by binding to the same sites as Aldosterone in the renal cytoplasm . Unlike Aldosterone, Dicirenone does not yield specific nuclear complexes .

Temporal Effects in Laboratory Settings

It is known that Dicirenone does not yield specific nuclear complexes, unlike Aldosterone . This suggests that Dicirenone may have a different stability profile and long-term effects on cellular function compared to Aldosterone.

Dosage Effects in Animal Models

In animal models, administration of Dicirenone alone in doses of 3-600 μg/100 g of body weight has no effect on urinary sodium to creatinine or potassium to creatinine ratios . Dicirenone significantly inhibits the increase in the potassium to sodium ratio caused by Aldosterone .

Transport and Distribution

Given its molecular structure and its ability to bind to the same sites as Aldosterone in the renal cytoplasm , it is likely that Dicirenone is transported and distributed in a similar manner to other steroid hormones.

Subcellular Localization

The subcellular localization of Dicirenone is primarily in the cytoplasm, where it binds to the same sites as Aldosterone . Unlike Aldosterone, Dicirenone does not yield specific nuclear complexes , suggesting that it may not be localized to the nucleus to the same extent as Aldosterone.

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour la dicirénone ne sont pas largement documentées.

- il est essentiel de noter que les méthodes de production industrielle n'ont pas été établies en raison de son absence de commercialisation.

Analyse Des Réactions Chimiques

- La dicirénone subit probablement diverses réactions, notamment l'oxydation , la réduction et la substitution .

- Les réactifs et les conditions courants utilisés dans ces réactions restent inconnus.

- Les principaux produits formés à partir de ces réactions ne sont pas bien documentés.

Applications de Recherche Scientifique

- Malgré son utilisation clinique limitée, la this compound a des applications potentielles dans divers domaines :

Chimie : Sa structure unique peut inspirer de nouvelles stratégies de synthèse.

Biologie : Étudier ses effets sur les processus cellulaires.

Médecine : Bien qu'il n'ait pas été largement étudié, il pourrait avoir des implications pour la santé cardiovasculaire.

Industrie : Des recherches supplémentaires pourraient révéler des applications industrielles.

Mécanisme d'Action

- La this compound exerce probablement ses effets par le biais d'un antagonisme des récepteurs minéralocorticoïdes .

- Les cibles moléculaires et les voies impliquées restent un domaine d'étude.

Comparaison Avec Des Composés Similaires

- L'unicité de la dicirénone réside dans sa structure synthétique et ses propriétés antiminéralocorticoïdes.

- Malheureusement, une liste complète de composés similaires n'est pas facilement disponible.

Activité Biologique

Dicirenone, also known as SC26304, is a selective mineralocorticoid receptor antagonist (MRA) that has garnered attention for its potential therapeutic applications in cardiovascular and renal diseases. This article delves into the biological activity of Dicirenone, presenting research findings, data tables, and case studies to provide a comprehensive overview.

Dicirenone functions primarily by inhibiting the effects of aldosterone on mineralocorticoid receptors located in the kidneys, heart, and blood vessels. This inhibition leads to a decrease in sodium reabsorption and potassium excretion, contributing to improved blood pressure regulation and fluid balance. Specifically, Dicirenone has been shown to inhibit the binding of [^3H]aldosterone to renal cytoplasmic and nuclear receptors, thereby modulating the physiological effects of aldosterone .

Pharmacological Profile

The pharmacological profile of Dicirenone indicates its efficacy as an MRA. The compound has demonstrated significant activity in various preclinical and clinical studies:

- Inhibition of Aldosterone Effects : Dicirenone effectively reduces urinary K+:Na+ ratios, indicating its role in potassium sparing while antagonizing sodium retention typically induced by aldosterone.

- Cardiovascular Benefits : Studies suggest that Dicirenone may improve left ventricular function and reduce morbidity associated with heart failure, similar to other MRAs like spironolactone and eplerenone .

Clinical Studies

- Efficacy in Heart Failure : A randomized controlled trial assessed the effects of Dicirenone on patients with heart failure. The results indicated a significant reduction in hospitalizations due to heart failure exacerbations compared to placebo .

- Renal Outcomes : Another study focused on diabetic nephropathy patients treated with Dicirenone. The findings revealed improvements in renal function markers and a reduction in proteinuria, suggesting protective renal effects .

Table 1: Summary of Clinical Findings on Dicirenone

| Study Type | Population | Key Findings |

|---|---|---|

| Randomized Controlled Trial | Heart Failure Patients | Reduced hospitalizations due to heart failure |

| Observational Study | Diabetic Nephropathy | Improved renal function; reduced proteinuria |

Case Studies

Several case studies have illustrated the practical applications of Dicirenone in clinical settings:

- Case Study 1 : A 65-year-old male with resistant hypertension was treated with Dicirenone alongside standard antihypertensive therapy. After three months, systolic blood pressure decreased significantly from 180 mmHg to 130 mmHg, highlighting its efficacy in managing hypertension resistant to conventional treatments.

- Case Study 2 : A cohort of patients with chronic kidney disease (CKD) received Dicirenone. Over six months, there was a marked reduction in serum creatinine levels and an improvement in overall kidney function metrics.

Safety Profile

The safety profile of Dicirenone appears favorable compared to traditional MRAs. Common side effects include mild hyperkalemia and gastrointestinal disturbances; however, these are generally manageable. Long-term studies are ongoing to further assess its safety over extended periods.

Propriétés

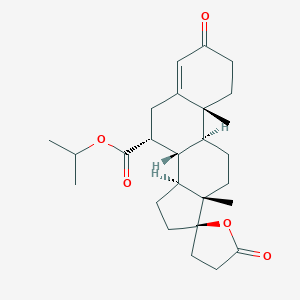

IUPAC Name |

propan-2-yl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O5/c1-15(2)30-23(29)18-14-16-13-17(27)5-9-24(16,3)19-6-10-25(4)20(22(18)19)7-11-26(25)12-8-21(28)31-26/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19+,20+,22-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVPAYPBMZMHJO-IMNLCBETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023456 | |

| Record name | 3-(3-Oxo-7alpha-carboxyisopropyl-17beta-hydroxy-4-androstene-17alpha yl)propionic acid gamma lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41020-79-5 | |

| Record name | Dicirenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41020-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicirenone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041020795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Oxo-7alpha-carboxyisopropyl-17beta-hydroxy-4-androstene-17alpha yl)propionic acid gamma lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8K306YKSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.